Cas no 2137741-01-4 (Pyridine, 3-[5-bromo-4-(trifluoromethyl)-2-thiazolyl]-)
![Pyridine, 3-[5-bromo-4-(trifluoromethyl)-2-thiazolyl]- structure](https://ja.kuujia.com/scimg/cas/2137741-01-4x500.png)
Pyridine, 3-[5-bromo-4-(trifluoromethyl)-2-thiazolyl]- 化学的及び物理的性質
名前と識別子
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- Pyridine, 3-[5-bromo-4-(trifluoromethyl)-2-thiazolyl]-
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- インチ: 1S/C9H4BrF3N2S/c10-7-6(9(11,12)13)15-8(16-7)5-2-1-3-14-4-5/h1-4H
- InChIKey: RJJUXZGAPSUMPR-UHFFFAOYSA-N
- SMILES: C1=NC=CC=C1C1=NC(C(F)(F)F)=C(Br)S1
Pyridine, 3-[5-bromo-4-(trifluoromethyl)-2-thiazolyl]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-372488-2.5g |
3-[5-bromo-4-(trifluoromethyl)-1,3-thiazol-2-yl]pyridine |
2137741-01-4 | 2.5g |
$3362.0 | 2023-03-02 | ||
Enamine | EN300-372488-1.0g |
3-[5-bromo-4-(trifluoromethyl)-1,3-thiazol-2-yl]pyridine |
2137741-01-4 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-372488-5.0g |
3-[5-bromo-4-(trifluoromethyl)-1,3-thiazol-2-yl]pyridine |
2137741-01-4 | 5.0g |
$4972.0 | 2023-03-02 | ||
Enamine | EN300-372488-0.25g |
3-[5-bromo-4-(trifluoromethyl)-1,3-thiazol-2-yl]pyridine |
2137741-01-4 | 0.25g |
$1577.0 | 2023-03-02 | ||
Enamine | EN300-372488-10.0g |
3-[5-bromo-4-(trifluoromethyl)-1,3-thiazol-2-yl]pyridine |
2137741-01-4 | 10.0g |
$7373.0 | 2023-03-02 | ||
Enamine | EN300-372488-0.5g |
3-[5-bromo-4-(trifluoromethyl)-1,3-thiazol-2-yl]pyridine |
2137741-01-4 | 0.5g |
$1646.0 | 2023-03-02 | ||
Enamine | EN300-372488-0.05g |
3-[5-bromo-4-(trifluoromethyl)-1,3-thiazol-2-yl]pyridine |
2137741-01-4 | 0.05g |
$1440.0 | 2023-03-02 | ||
Enamine | EN300-372488-0.1g |
3-[5-bromo-4-(trifluoromethyl)-1,3-thiazol-2-yl]pyridine |
2137741-01-4 | 0.1g |
$1508.0 | 2023-03-02 |
Pyridine, 3-[5-bromo-4-(trifluoromethyl)-2-thiazolyl]- 関連文献
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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2. Book reviews
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3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
Pyridine, 3-[5-bromo-4-(trifluoromethyl)-2-thiazolyl]-に関する追加情報
Comprehensive Overview of Pyridine, 3-[5-bromo-4-(trifluoromethyl)-2-thiazolyl]- (CAS No. 2137741-01-4)
Pyridine, 3-[5-bromo-4-(trifluoromethyl)-2-thiazolyl]- is a specialized heterocyclic compound that has garnered significant attention in the fields of pharmaceuticals, agrochemicals, and material science. With its unique molecular structure featuring a pyridine ring linked to a thiazole moiety substituted with bromo and trifluoromethyl groups, this compound exhibits remarkable chemical properties. Its CAS number, 2137741-01-4, serves as a critical identifier for researchers and industry professionals seeking high-purity reagents for advanced applications.
The growing interest in Pyridine, 3-[5-bromo-4-(trifluoromethyl)-2-thiazolyl]- is closely tied to its potential role in drug discovery and development. Recent studies highlight its utility as a building block for designing novel bioactive molecules, particularly in targeting enzyme inhibition and receptor modulation. The presence of the trifluoromethyl group enhances metabolic stability and lipophilicity, making it a valuable scaffold for optimizing pharmacokinetic properties. Researchers are actively exploring its derivatives for applications in oncology, neurology, and infectious diseases, aligning with the current focus on precision medicine and personalized therapies.
In the agrochemical sector, Pyridine, 3-[5-bromo-4-(trifluoromethyl)-2-thiazolyl]- has emerged as a promising candidate for developing next-generation crop protection agents. The bromo and thiazolyl functionalities contribute to its pesticidal and herbicidal activities, addressing the global demand for sustainable agricultural solutions. With increasing concerns about food security and environmental impact, this compound's potential to reduce application rates while maintaining efficacy positions it as a key player in integrated pest management strategies.
From a synthetic chemistry perspective, the preparation of Pyridine, 3-[5-bromo-4-(trifluoromethyl)-2-thiazolyl]- involves sophisticated multi-step reactions that showcase modern organic synthesis techniques. The incorporation of the trifluoromethyl group typically employs cutting-edge fluorination methodologies, reflecting the pharmaceutical industry's growing reliance on fluorinated compounds. Process optimization for this molecule remains an active area of research, with particular emphasis on yield improvement, cost reduction, and green chemistry principles.
Material scientists have also investigated Pyridine, 3-[5-bromo-4-(trifluoromethyl)-2-thiazolyl]- for its potential in advanced materials development. The electron-withdrawing nature of the trifluoromethyl group and the aromatic system make it an interesting candidate for organic electronic applications, including organic light-emitting diodes (OLEDs) and photovoltaic devices. This aligns with current trends in renewable energy and sustainable technology, where researchers seek novel molecular architectures with tailored electronic properties.
Analytical characterization of Pyridine, 3-[5-bromo-4-(trifluoromethyl)-2-thiazolyl]- presents unique challenges and opportunities. Advanced techniques such as NMR spectroscopy (particularly 19F NMR), mass spectrometry, and X-ray crystallography are essential for confirming its structure and purity. The compound's distinctive spectral signatures, especially those arising from the trifluoromethyl group, serve as valuable diagnostic tools for quality control in industrial settings.
The commercial availability of Pyridine, 3-[5-bromo-4-(trifluoromethyl)-2-thiazolyl]- (CAS 2137741-01-4) has expanded significantly in recent years, reflecting its growing importance in research and development. Suppliers typically offer this compound in various purity grades, with HPLC purity ≥98% being the most common specification for pharmaceutical applications. Proper storage conditions, typically under inert atmosphere at low temperatures, are crucial for maintaining its stability over extended periods.
Looking ahead, the scientific community anticipates continued growth in applications for Pyridine, 3-[5-bromo-4-(trifluoromethyl)-2-thiazolyl]-. Its structural features make it particularly valuable for fragment-based drug discovery, a rapidly evolving approach in medicinal chemistry. Additionally, the compound's potential in chemical biology as a probe for studying biological systems is an exciting frontier that may yield new insights into disease mechanisms and therapeutic targets.
Regulatory considerations for Pyridine, 3-[5-bromo-4-(trifluoromethyl)-2-thiazolyl]- remain an important aspect for industrial users. While not classified as hazardous under current major regulatory frameworks, proper handling procedures should always be followed in laboratory and production environments. Material Safety Data Sheets (MSDS) provide essential guidance on personal protective equipment and emergency measures, ensuring safe utilization across various applications.
The intellectual property landscape surrounding Pyridine, 3-[5-bromo-4-(trifluoromethyl)-2-thiazolyl]- reflects its commercial potential. Numerous patents have been filed covering its synthesis methods, derivatives, and specific applications, particularly in pharmaceutical compositions. This competitive environment drives innovation while underscoring the need for thorough patent analysis before developing new products incorporating this compound.
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